Perillartina

Descripción general

Descripción

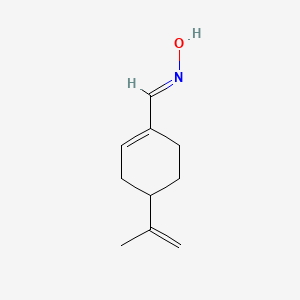

Perillartine, also known as perillartin and perilla sugar, is a semisynthetic sweetener that is about 2000 times as sweet as sucrose . It is mainly used in Japan . Perillartine is the oxime of perillaldehyde, which is extracted from plants of the genus Perilla (Lamiaceae) .

Synthesis Analysis

Perillartine is a monoterpene volatile oil obtained from leaves, seeds, and flowering tops of the plant Perilla frutescens . It is the α-syn-oxime of perillaldehyde . An analogue was synthesized from perillartine called 4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime, which was found to be 450 times sweeter than sucrose .

Molecular Structure Analysis

Perillartine has been studied using high-resolution rotational spectroscopy coupled to a laser ablation source . Four conformers were identified under the isolation conditions of the supersonic expansion, showing that all of them present an E configuration of the C=N group with respect to the double bond of the ring .

Chemical Reactions Analysis

The complex conformational landscape of perillartine increases its chances to bind to the taste receptors, making it a particularly sweet molecule .

Physical And Chemical Properties Analysis

Perillartine has a molecular formula of C10H15NO and a molar mass of 165.23 g/mol .

Aplicaciones Científicas De Investigación

Edulcorante en Tabaco

En Japón, la Perillartina se utiliza comercialmente como edulcorante en productos de tabaco. Se informa que su dulzura es 2000 veces mayor que la de la sacarosa, lo que la convierte en un agente edulcorante eficaz .

Análisis Estructural

La espectroscopia rotacional de alta resolución se ha utilizado para estudiar el panorama conformacional de la this compound. Este análisis ayuda a comprender la relación estructura-dulzura y puede informar el diseño de nuevos edulcorantes .

Agente Saborizante

Debido a su intensa dulzura, la this compound podría explorarse como agente saborizante en alimentos y bebidas, aunque su baja solubilidad y sabor metálico residual pueden limitar su uso .

Aplicaciones Farmacéuticas

La dulzura de la this compound podría utilizarse para enmascarar el sabor de los fármacos amargos, aunque esta aplicación requeriría superar los desafíos de solubilidad .

Investigación sobre la Percepción del Dulzor

La this compound se puede utilizar en estudios de investigación para comprender los mecanismos de la percepción del dulzor y cómo diferentes compuestos interactúan con los receptores del gusto .

Investigación Agrícola

El compuesto podría investigarse por sus efectos sobre el crecimiento de las plantas o la resistencia a plagas cuando se deriva de Perilla frutescens, aunque los estudios específicos no se detallan en los recursos disponibles .

Mecanismo De Acción

Target of Action

Perillartine, a semisynthetic sweetener, primarily targets the taste receptor type 1 member 2 (Tas1r2) subunit . This receptor is involved in the perception of sweetness, and its activation by Perillartine leads to the sensation of sweetness . Additionally, RORγ has been identified as a possible target of Perillartine .

Mode of Action

Perillartine interacts with its targets in a species-dependent manner . It activates the Tas1r2 subunit, leading to the perception of sweetness . In the case of RORγ, Perillartine is suggested to reduce lipid accumulation and regulate glucose metabolism by inhibiting the transcriptional activity of RORγ .

Biochemical Pathways

Perillartine affects several biochemical pathways. It reduces the expression of genes involved in lipid synthesis, lipid transport, and gluconeogenesis in hepatocytes . It also increases the number of mitochondria and upregulates the phosphorylation of Akt , which plays a key role in multiple cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription, and cell migration.

Safety and Hazards

Perillartine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Perillartine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The structure of Perillartine presents an E configuration of the C=N group with respect to the double bond of the ring .

Subcellular Localization

The information provided here is based on the current understanding and available research .

Propiedades

IUPAC Name |

N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJIVIDDFTHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883327 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138-91-0, 30950-27-7 | |

| Record name | 4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

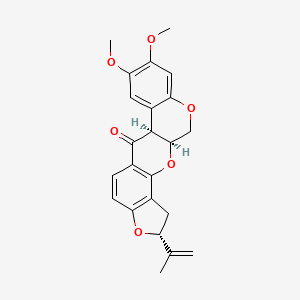

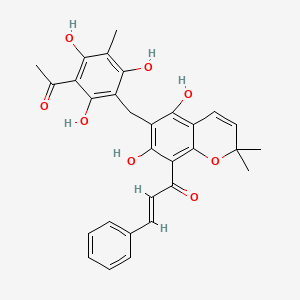

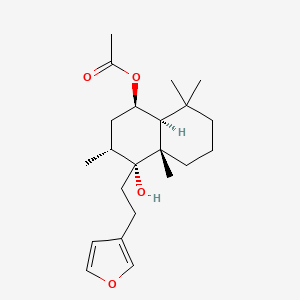

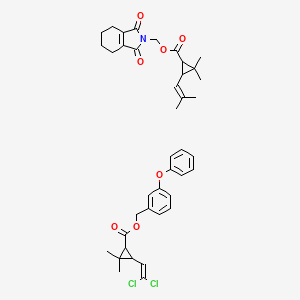

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Perillartine and why is it of interest?

A1: Perillartine is a synthetic sweetener known for its high sweetness intensity and low caloric value. [, , , ] It has been a subject of research due to its potential as a sugar substitute.

Q2: How sweet is Perillartine compared to sucrose?

A2: Perillartine is reported to be significantly sweeter than sucrose. One study suggests it could be over 2000 times sweeter, depending on the concentration tested. [, ]

Q3: How does Perillartine interact with sweet taste receptors?

A3: While the precise mechanism is still under investigation, studies suggest that Perillartine interacts with the sweet taste receptor, specifically the Tas1r2 subunit. [, , ] This interaction triggers a signaling cascade leading to the perception of sweetness.

Q4: Are there species-specific differences in how Perillartine activates the sweet taste receptor?

A4: Yes, research indicates that Perillartine might activate the Tas1r2 monomeric receptors differently across species. Studies have shown activation in humans, rhesus monkeys, and squirrel monkeys, but not in mice. []

Q5: Does the E/Z configuration of the oxime group in Perillartine affect its sweetness?

A5: Yes, conformational analysis suggests that while the trans conformer of the planar (E)-Perillartine is the most stable, other conformers might also be biologically active and contribute to its interaction with the sweet taste receptor. []

Q6: Can you explain the role of the molecular electrostatic potential of Perillartine in its interaction with the sweet taste receptor?

A6: Ab initio calculations of the molecular electrostatic potential of Perillartine analogs highlight two crucial negative potential regions. One is near the oxime group, remaining consistent despite modifications in the hydrocarbon region. The other, within the hydrocarbon region, displays variations in depth, extension, and orientation based on the substituent. These regions are thought to be crucial for receptor binding. []

Q7: What is the molecular formula and weight of Perillartine?

A7: The molecular formula of Perillartine is C10H15NO, and its molecular weight is 165.23 g/mol. [, ]

Q8: What spectroscopic techniques are used to characterize Perillartine?

A8: Perillartine can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]

Q9: Has the crystal structure of Perillartine been determined?

A9: Yes, X-ray crystallography studies have revealed that Perillartine crystallizes with two molecules in the asymmetric unit. The six-membered carbaldehyde oxime ring adopts an approximate envelope conformation, and the molecules are linked by O—H⋯N hydrogen bonds, forming dimers. []

Q10: What analytical methods are used to quantify Perillartine?

A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the quantitative determination of Perillartine, particularly in complex matrices like cigarettes. [, ]

Q11: How is Perillartine synthesized?

A11: Perillartine is typically synthesized from α-pinene, a constituent of turpentine oil, through a multi-step process involving oxidation, isomerization, and oximation reactions. [, , , ]

Q12: What are the key challenges in the synthesis of Perillartine?

A12: Optimizing the yield and purity of Perillartine while minimizing the formation of byproducts and ensuring cost-effectiveness are key challenges in its synthesis. [, , ]

Q13: Can Perillartine be synthesized enzymatically?

A13: While not a common method, research has explored the enzymatic synthesis of Perillartine using a halo-tolerant alcohol dehydrogenase (HeADH-II) coupled with a NADH oxidase. This approach utilizes perillyl alcohol as a starting material and allows for a more environmentally friendly production process. []

Q14: What is the significance of structure-activity relationship (SAR) studies on Perillartine?

A14: SAR studies aim to understand how modifications in the Perillartine structure influence its sweetness, potency, and potential for bitterness or other off-tastes. [, , , , ]

Q15: What structural features are important for the sweetness of Perillartine?

A15: The oxime moiety, the nature and position of substituents on the cyclohexene ring, and the overall hydrophobicity of the molecule play crucial roles in determining the sweetness of Perillartine. [, , , ]

Q16: Have any promising Perillartine analogs with improved sweetness or reduced bitterness been developed?

A16: Yes, research has led to the identification of Perillartine analogs, such as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with enhanced sweetness profiles. []

Q17: What are the main challenges hindering the wider adoption of Perillartine as a sweetener?

A18: Factors such as regulatory hurdles, potential for off-tastes, and the need for comprehensive safety evaluations have limited the widespread use of Perillartine. []

Q18: What are the future research directions for Perillartine?

A19: Further research on its safety profile, sensory properties, and potential applications in different food matrices is crucial. Exploring novel and sustainable synthesis methods and developing analogs with improved taste profiles are also important areas for future investigation. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.